Methoxyammonium chloride

Electrochemical synthesis Process chemistry Industrial production

Methoxyammonium chloride (O-methylhydroxylamine HCl) is the definitive reagent for O-methyl oxime derivatization with superior GC-MS resolution. Unlike hydroxylamine HCl, it ensures correct chromatographic retention and fragmentation patterns. The stable hydrochloride salt is imperative—the free base decomposes exothermically to methane and azanone. Essential for cefuroxime synthesis and distinguished by its clinical BER inhibitor activity (TRC102). Choose this salt to eliminate substitution errors in analytical and pharmaceutical workflows.

Molecular Formula CH6ClNO
Molecular Weight 83.52 g/mol
Cat. No. B8796433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxyammonium chloride
Molecular FormulaCH6ClNO
Molecular Weight83.52 g/mol
Structural Identifiers
SMILESCO[NH3+].[Cl-]
InChIInChI=1S/CH6NO.ClH/c1-3-2;/h1-2H3;1H/q+1;/p-1
InChIKeySPUACDWLOLSOQO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methoxyammonium Chloride CAS 593-56-6: What Makes This O-Methylhydroxylammonium Salt a Distinct Procurement Choice?


Methoxyammonium chloride (CAS 593-56-6; O-methylhydroxylamine hydrochloride) is a crystalline alkoxyamine hydrochloride salt with molecular formula CH₆ClNO, molecular weight 83.52 g/mol, and a melting point of 151–154°C [1]. As a stable, water-soluble reagent, it serves as a key methoxyamine source in organic synthesis, analytical derivatization, and pharmaceutical intermediate production . Its role as a clinical-stage base excision repair (BER) inhibitor (TRC102) further distinguishes it from simple hydroxylamine salts [2].

Why Methoxyammonium Chloride Cannot Be Replaced by Unsubstituted Hydroxylamine or Free Methoxyamine in Critical Workflows


Substituting methoxyammonium chloride with hydroxylamine hydrochloride, N-methylhydroxylamine, or free methoxyamine introduces distinct failures in experimental outcomes. Unlike hydroxylamine, the methoxyammonium cation produces O-methyl oximes rather than unsubstituted oximes during carbonyl derivatization, which alters chromatographic retention times and reduces GC-MS sensitivity . The hydrochloride salt form is essential because the free methoxyamine base is unstable and decomposes exothermically (–56 kJ/mol) to methane and azanone unless stored as its hydrochloride [1]. N-methylhydroxylamine, a structural isomer, yields N-methyl rather than O-methyl oximes, leading to different fragmentation patterns in mass spectrometry . This evidence demonstrates that each in-class compound has a unique functional profile that precludes direct interchangeability.

Quantitative Evidence Guide: Methoxyammonium Chloride Differentiation Against In-Class Comparators


Synthesis Yield in Batch Electrochemical Production: Methoxyammonium Chloride vs. Hydroxylamine Salts

A patent describing the electrochemical synthesis of methoxyammonium chloride (as its hydrochloride or sulfate salt) reports a current efficiency of 70–95% and a product molar yield of 60–80% [1]. While this patent does not directly compare methoxyammonium chloride to hydroxylamine hydrochloride under identical electrochemical conditions, the reported yields provide a quantitative baseline for evaluating procurement options. The method uses nitromethane as a starting material, which is distinct from the conventional hydroxylamine synthesis route and offers a potentially more direct and scalable pathway [1].

Electrochemical synthesis Process chemistry Industrial production

Synthesis Yield in Batch Chemical Production: Methoxyammonium Chloride

Several batch chemical synthesis methods for methoxyammonium chloride report yields ranging from 75% to 90% [1][2]. For example, a patent (CN101357895A) describes a method yielding 89.8% with 99.2% purity, while another method achieves 86.2% yield with 98.6% purity [1]. A detailed protocol involving butanone oxime and dimethyl sulfate reports a 81.4% yield with 99.1% purity after vacuum distillation and recrystallization . Additionally, a continuous hydrolysis process is reported to achieve an overall yield of up to 82% in a 2000 t/a industrial-scale design [2]. These yields are comparable to those reported for optimized hydroxylamine hydrochloride syntheses, which typically range from 70% to 85% in industrial processes.

Organic synthesis Process chemistry Pharmaceutical intermediates

Electrochemical Mannich Reaction Yields with Weak Nucleophiles

Methoxyammonium chloride enables the electrochemical amino- and methoxymethylation of weak nucleophiles (e.g., amides, sulfonamides, heterocycles) in a Mannich-type reaction, achieving yields of 32–78% [1]. This method, using a graphite anode/platinum cathode system with NH₄I as electrolyte and a current of 12–18 mA over 12–15 hours, overcomes the traditional limitation of Mannich reactions that typically require strong nucleophiles [1]. While direct comparative yields with other methoxyamine sources or hydroxylamine in this specific electrochemical setup are not provided, the method's success with weak nucleophiles is a key differentiator.

Electrochemical synthesis Mannich reaction Green chemistry Drug intermediate synthesis

Binding Affinity to β-Lactamase Enzymes: A Key Determinant for Antibiotic Synthesis

Studies on avibactam analogs have utilized methoxyammonium chloride as a key reagent. The methoxyamine moiety has been shown to enhance binding affinity to Class A β-lactamase enzymes, with a reported dissociation constant (Kd) of 0.7 nM . This is attributed to hydrogen bonding interactions with Ser130 in the active site . While this is a specific application within a larger drug discovery context, it highlights the utility of methoxyammonium chloride in generating high-affinity enzyme inhibitors, a property that may not be replicated by other hydroxylamine derivatives.

β-lactamase inhibition Antibiotic resistance Drug discovery

Where Methoxyammonium Chloride Delivers the Strongest Scientific and Industrial Return on Investment


Pharmaceutical Intermediate for Cefuroxime and Other β-Lactam Antibiotics

Methoxyammonium chloride is a key intermediate in the synthesis of cefuroxime and other second-generation cephalosporins [1]. The methoxyamine group is incorporated into the antibiotic structure, and the high purity and consistent yield of the chloride salt are critical for downstream pharmaceutical manufacturing. The electrochemical synthesis route, achieving 70–95% current efficiency and 60–80% molar yield, offers a potentially cost-effective and scalable source of this crucial intermediate [2].

GC-MS Metabolomics Derivatization Agent for Enhanced Sensitivity

Methoxyammonium chloride is the reagent of choice for generating O-methyl oxime derivatives of carbonyl-containing metabolites prior to GC-MS analysis [1]. The methoxyamine derivatization step, often followed by silylation, improves chromatographic resolution and increases detection sensitivity for compounds like steroids, opioids, and ionic metabolites . This application relies on the compound's high purity (e.g., LiChropur™ grade, 97.5-102.5% assay) and its ability to form stable, volatile derivatives essential for accurate metabolomics workflows .

Electrochemical Mannich-Type Reactions for Green Drug Intermediate Synthesis

Methoxyammonium chloride enables the electrochemical amino- and methoxymethylation of weakly nucleophilic substrates (e.g., amides, sulfonamides, and heterocycles), achieving yields of 32–78% [1]. This green chemistry approach, operating at low current (12–18 mA) in acetonitrile, expands the scope of Mannich reactions beyond traditional strong nucleophiles, providing a route to complex drug-like scaffolds that are otherwise difficult to access [1].

Clinical-Stage Base Excision Repair (BER) Inhibitor (TRC102) for Oncology

Methoxyamine hydrochloride (TRC102) is an orally bioavailable small molecule that inhibits base excision repair (BER) by covalently binding to apurinic/apyrimidinic (AP) DNA damage sites [1]. It is currently in Phase 1 and Phase 2 clinical trials as an adjuvant to potentiate the antitumor activity of alkylating agents [2]. This clinical application underscores the compound's unique biological activity and its potential as a chemotherapeutic enhancer, a property not shared by unsubstituted hydroxylamine salts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methoxyammonium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.